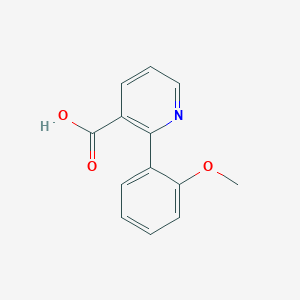

2-(2-Methoxyphenyl)nicotinic acid

Description

2-(2-Methoxyphenyl)nicotinic acid is a nicotinic acid derivative featuring a methoxy-substituted phenyl ring at the 2-position of the pyridine moiety. Nicotinic acid (niacin) derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antioxidant, and receptor-modulating activities . The 2-(2-methoxyphenyl) substitution introduces steric and electronic effects that influence its biological interactions and physicochemical properties. For example, Abouzid’s team synthesized 2-substituted phenyl nicotinic acid derivatives (e.g., compounds 1, 2a, 2b) that exhibited superior anti-inflammatory activity compared to mefenamic acid, a standard NSAID .

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-11-7-3-2-5-9(11)12-10(13(15)16)6-4-8-14-12/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOOWWGHWVPEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680757 | |

| Record name | 2-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226261-41-1 | |

| Record name | 2-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)nicotinic acid typically involves the condensation of o-phenylenediamine with 5-methoxysalicaldehyde, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium chloride. The reaction is monitored using techniques like gas chromatography and thin-layer chromatography to ensure completion .

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, can involve multicomponent reactions. These methods are designed to be efficient and scalable, often utilizing continuous flow reactors and environmentally benign reagents to minimize waste and improve yield .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield amines or alcohols depending on the conditions.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted nicotinic acids, amines, and alcohols, which can be further utilized in different applications .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Antiviral Properties

Research indicates that derivatives of nicotinic acid exhibit antimicrobial and antiviral activities. For instance, studies have shown that compounds similar to 2-(2-Methoxyphenyl)nicotinic acid can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Neurological Applications

Nicotinic acid derivatives have been studied for their neuroprotective effects. They may play a role in treating neurodegenerative diseases by modulating neurotransmitter release and protecting neuronal cells from oxidative stress. The unique structure of this compound may enhance its efficacy in these applications .

Anti-inflammatory Effects

Research has demonstrated that nicotinic acid derivatives can exhibit anti-inflammatory properties. This is particularly relevant in chronic inflammatory conditions where modulation of the immune response is beneficial. The specific mechanism by which this compound exerts these effects is an area of ongoing investigation .

Imaging Technology

Thermal Imaging Materials

One notable application of this compound is its use as a toner in direct thermal imaging materials. In this context, it enhances the image quality by improving the tone and contrast when used alongside organic silver salts in thermal development processes. The compound's low cost and environmental friendliness further bolster its appeal in this application .

Coating Processes

The compound can be incorporated into single-layer or multi-layer coating processes for thermal imaging materials, significantly affecting the development density and overall imaging performance. This versatility allows for tailored formulations depending on specific imaging requirements .

Industrial Applications

Cosmeceuticals

In the cosmeceuticals industry, nicotinic acid derivatives are increasingly being formulated into skin care products due to their beneficial effects on skin health, such as improving skin texture and reducing signs of aging. The incorporation of this compound into creams and lotions may enhance their efficacy as a nutraceutical ingredient .

Food Industry

Nicotinic acid compounds are also utilized in the food industry as additives to improve color in processed meats. Their ability to form complexes with hemoglobin enhances the visual appeal of meat products, which can influence consumer preferences and marketability .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, antiviral, anti-inflammatory | Potential treatment for infections and inflammation |

| Imaging Technology | Toner in thermal imaging materials | Improved image quality and environmental safety |

| Industrial Applications | Cosmeceuticals, food additives | Enhanced skin health benefits; improved food appearance |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various nicotinic acid derivatives against common bacterial strains. Results indicated that this compound exhibited significant inhibition rates comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Thermal Imaging Performance

In an experimental setup involving direct thermal imaging materials, formulations containing this compound showed a marked improvement in image density and contrast compared to traditional toners. This study highlights the compound's effectiveness in enhancing imaging technologies.

Mécanisme D'action

The mechanism of action of 2-(2-Methoxyphenyl)nicotinic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory responses .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Table 1: Structural Analogs of 2-(2-Methoxyphenyl)nicotinic Acid

Key Observations:

- Substituent Position : Shifting the methoxyphenyl group from C2 (target compound) to C6 (6-(2-Methoxyphenyl)nicotinic acid) alters molecular polarity and receptor binding, though biological data for the latter remain unreported .

- Halogenation : Fluorine substitution (e.g., 5-(2-Fluorophenyl)-2-hydroxynicotinic acid) enhances tyrosinase inhibition, a property relevant to treating hyperpigmentation disorders .

- Amino vs. Methoxy Groups: Amino-substituted analogs (e.g., 2-[(2,4-Dimethylphenyl)amino]nicotinic acid) may target different pathways, though their activities are understudied .

Physicochemical Properties

Table 2: Physicochemical Comparison

Pharmacological Potential

- Anti-Inflammatory Activity : 2-substituted phenyl nicotinic acid derivatives (e.g., compound 1 in ) reduced inflammation by inhibiting COX-2, outperforming mefenamic acid in murine models.

- Neuroactive Potential: Nicotinic acid derivatives like 2-arylamino-thiazole-5-carboxamides act as α7 nicotinic acetylcholine receptor modulators, suggesting cognitive-enhancing effects .

- Enzyme Inhibition: Fluorophenyl-hydroxynicotinic acids (e.g., ) inhibit tyrosinase, a key enzyme in melanin synthesis, with IC₅₀ values comparable to arbutin (a known depigmenting agent) .

Activité Biologique

2-(2-Methoxyphenyl)nicotinic acid is a derivative of nicotinic acid, characterized by the substitution of a 2-methoxyphenyl group at the 2-position of the pyridine ring. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H11NO3

- Molecular Weight : 231.23 g/mol

- Structural Features : The presence of the methoxy group enhances its stability and potential interactions with biological targets.

The biological activity of this compound is thought to be influenced by its structural similarity to nicotinic acid. The compound may exert its effects through:

- Enzyme Interaction : Similar to nicotinic acid, it may interact with various enzymes involved in metabolic pathways.

- Cell Signaling : It potentially influences cell signaling pathways, gene expression, and cellular metabolism, which are crucial for its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 7.81 µg/mL |

| Staphylococcus epidermidis | 1.95 µg/mL |

| Bacillus subtilis | 15.62 µg/mL |

These findings suggest that the compound could be a candidate for developing new antibiotics to combat resistant strains like MRSA .

Case Studies

-

Study on Antimicrobial Efficacy :

A study synthesized various derivatives from nicotinic acid, including this compound, which demonstrated significant activity against Gram-positive bacteria, particularly MRSA strains. The study highlighted that the most effective compounds did not show cytotoxicity against normal cell lines, indicating their potential for therapeutic use . -

Molecular Docking Studies :

Molecular docking studies have indicated that this compound can bind effectively to bacterial proteins involved in cell wall synthesis and metabolic pathways, which is critical for its antibacterial action. This suggests a mechanism where the compound disrupts essential bacterial functions .

Pharmacological Applications

In addition to its antimicrobial properties, ongoing research is exploring other pharmacological applications:

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory effects, making it a subject of interest for conditions characterized by inflammation.

- Cancer Research : Investigations are underway to evaluate its efficacy as an anticancer agent due to its ability to modulate cellular pathways involved in tumor growth.

Q & A

Q. Analytical workflows :

- NMR spectroscopy : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.0–8.5 ppm) and confirm substitution patterns. The methoxy group typically appears as a singlet at δ ~3.8 ppm .

- Mass spectrometry (ESI-MS) : Expected [M+H]⁺ peak at m/z corresponding to the molecular formula C₁₃H₁₁NO₃ (calculated 245.08).

- HPLC purity : Utilize a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) at 254 nm. Retention time and peak symmetry confirm purity (>95%) .

Basic: What are the recommended storage conditions to ensure compound stability?

- Storage : Keep in a desiccator at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the methoxy group or oxidation of the pyridine ring.

- Handling : Use anhydrous solvents (e.g., dry DMF) during synthesis to avoid moisture-sensitive intermediates .

Advanced: How can researchers address low yields in the final coupling step of this compound synthesis?

Q. Troubleshooting strategies :

- Catalyst optimization : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (XPhos, SPhos) to enhance reactivity .

- Solvent screening : Polar aprotic solvents (DMAc, DMF) may improve solubility of intermediates.

- Byproduct analysis : Use LC-MS to identify unreacted starting materials or dehalogenated byproducts. Adjust stoichiometry (1.2:1 boronic acid:halide ratio) to drive completion .

Advanced: What analytical methods are suitable for detecting trace impurities in synthesized batches?

- HPLC-DAD/MS : Detect impurities at 0.1% level using gradient elution (5–95% acetonitrile in 20 min).

- Residual solvent analysis (GC-MS) : Screen for DMF or THF traces (ICH Q3C limits: <880 ppm).

- X-ray crystallography : Resolve crystal structure to confirm regioselectivity and rule out positional isomers .

Advanced: What mechanistic insights exist for the biological activity of this compound derivatives?

- Enzyme inhibition : The nicotinic acid core may act as a pharmacophore for COX-2 inhibition, similar to Flunixin (a veterinary NSAID). Molecular docking studies suggest binding to the catalytic domain via H-bonding with Arg120 and Tyr355 .

- Structure-activity relationships (SAR) : Methoxy substitution at the ortho position enhances lipophilicity, potentially improving blood-brain barrier penetration .

Advanced: How can researchers mitigate degradation during long-term stability studies?

- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways.

- Stabilizers : Add antioxidants (BHT, 0.01% w/v) or use amber glass vials to reduce photolytic cleavage of the methoxy group .

Basic: What are the key applications of this compound in pharmaceutical research?

- Lead compound development : As a scaffold for anti-inflammatory or analgesic agents.

- Prodrug synthesis : Esterify the carboxylic acid group to enhance bioavailability .

Advanced: How does the electronic nature of the methoxy group influence the compound’s reactivity in further functionalization?

- Electron-donating effect : The methoxy group activates the phenyl ring toward electrophilic substitution (e.g., nitration, halogenation).

- Directed ortho-metalation : Use LDA or TMPLi to introduce substituents at the ortho position relative to the methoxy group .

Basic: What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.